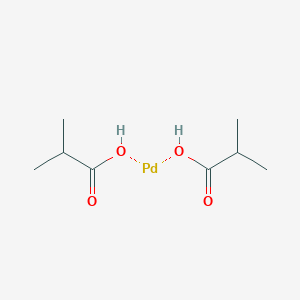
Palladium(II) isobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium(II) isobutyrate is a chemical compound consisting of palladium in its +2 oxidation state bonded to isobutyrate anions. This compound is part of the broader family of palladium-based catalysts, which are widely used in organic synthesis and industrial applications due to their unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Reaction: this compound can be synthesized by reacting palladium(II) chloride with isobutyric acid in an aqueous solution. The reaction typically requires heating to facilitate the formation of the desired product.
Precipitation Method: Another method involves the precipitation of this compound from a solution containing palladium(II) ions and isobutyrate ions. This method often uses a solvent to aid in the crystallization process.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods but with optimized conditions to ensure high yield and purity. Continuous flow reactors and large-scale crystallization techniques are employed to meet industrial demands.
Types of Reactions:
Oxidation Reactions: this compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction Reactions: It can also catalyze reduction reactions, such as the hydrogenation of alkenes to alkanes.
Substitution Reactions: this compound is known for its role in cross-coupling reactions, where it helps in the substitution of halides with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Hydrogen gas is typically used as the reducing agent.
Substitution: Various halides and organometallic reagents are used, often in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and other reduced organic compounds.
Substitution: Coupled products, such as biaryls and biarylamines.
科学的研究の応用
Palladium(II) isobutyrate has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.
Medicine: Research is ongoing to explore its potential use in drug synthesis and as a component in pharmaceutical formulations.
Biology: It is used in biochemical studies to understand enzyme mechanisms and to develop bio-catalysts.
Industry: Its catalytic properties are harnessed in the production of fine chemicals, polymers, and other industrial materials.
作用機序
The mechanism by which palladium(II) isobutyrate exerts its effects involves its ability to coordinate to various substrates and facilitate the transfer of electrons or groups. The molecular targets and pathways involved include the activation of substrates through coordination to the palladium center, followed by the formation and cleavage of bonds.
類似化合物との比較
Palladium(II) Acetate: Similar in reactivity but differs in the ligand attached to palladium.
Palladium(II) Chloride: Another common palladium compound used in various reactions.
Palladium(II) Bromide: Similar to palladium(II) chloride but with bromide ions instead.
Uniqueness: Palladium(II) isobutyrate is unique due to its specific ligand, isobutyrate, which imparts distinct reactivity and selectivity compared to other palladium compounds. This makes it particularly useful in certain types of organic reactions where other palladium catalysts may not be as effective.
特性
分子式 |
C8H16O4Pd |
|---|---|
分子量 |
282.63 g/mol |
IUPAC名 |
2-methylpropanoic acid;palladium |
InChI |
InChI=1S/2C4H8O2.Pd/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6); |
InChIキー |
XCVAKIIRUUWTMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)O.CC(C)C(=O)O.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















